molecular formula C9H11ClN2O B8758750 2-chloro-3-(oxan-4-yl)pyrazine

2-chloro-3-(oxan-4-yl)pyrazine

Cat. No.: B8758750
M. Wt: 198.65 g/mol
InChI Key: BCISXGFGFNPTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(oxan-4-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and an oxane (tetrahydropyran) group at position 3. Pyrazines are nitrogen-containing aromatic rings known for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry . This compound’s structural features make it a candidate for drug development, particularly in targeting enzymes or receptors sensitive to heterocyclic motifs.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-chloro-3-(oxan-4-yl)pyrazine

InChI

InChI=1S/C9H11ClN2O/c10-9-8(11-3-4-12-9)7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2

InChI Key

BCISXGFGFNPTSF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(oxan-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with tetrahydro-2H-pyran-4-yl derivatives. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(oxan-4-yl)pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-chloro-3-(oxan-4-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-(oxan-4-yl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, while the tetrahydro-2H-pyran-4-yl group can enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Position 2/3) Key Functional Groups Applications/Properties References
2-Chloro-3-(oxan-4-yl)pyrazine Cl / Oxan-4-yl Chlorine, ether Pharmaceutical intermediates
2-Chloro-3-(2-quinolylthio)pyrazine Cl / 2-Quinolylthio Chlorine, thioether, quinoline Molecular modeling, IR studies
2-Chloro-3-(1-pyrrolidinyl)pyrazine Cl / Pyrrolidinyl Chlorine, amine Safety profiles, reactivity
2-(Piperidin-4-yloxy)pyrazine HCl Piperidinyloxy / H Amine ether, hydrochloride Kinase inhibition, solubility
2-Chloro-3-(2-methoxybenzyl)pyrazine Cl / 2-Methoxybenzyl Chlorine, methoxy, benzyl Synthetic intermediates

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom (electron-withdrawing) in this compound contrasts with the electron-donating methoxy group in 2-chloro-3-(2-methoxybenzyl)pyrazine, altering reactivity in substitution reactions .
  • Hydrogen Bonding: The oxan-4-yl group’s ether oxygen may engage in hydrogen bonding, unlike the pyrrolidinyl amine in 2-chloro-3-(1-pyrrolidinyl)pyrazine, which can act as a hydrogen bond donor .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: 2-Chloro-3-(2-quinolylthio)pyrazine exhibits C=N stretching vibrations at 1779 cm⁻¹ and quinoline ring vibrations at 953 cm⁻¹ . In contrast, the oxan-4-yl group in the target compound may shift C=N frequencies due to steric and electronic effects.
  • Solubility : The hydrochloride salt of 2-(piperidin-4-yloxy)pyrazine () demonstrates enhanced water solubility compared to neutral analogs like this compound, which is likely lipophilic due to the oxane group .

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